REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[N:7]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.F[C:21]1[CH:22]=[CH:23][C:24]([N+:29]([O-:31])=[O:30])=[C:25]([CH:28]=1)[CH:26]=[O:27]>CS(C)=O>[CH:26]([C:25]1[CH:28]=[C:21]([N:10]2[CH2:11][CH2:12][N:7]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:9]2)[CH:22]=[CH:23][C:24]=1[N+:29]([O-:31])=[O:30])=[O:27] |f:0.1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried at 90° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |